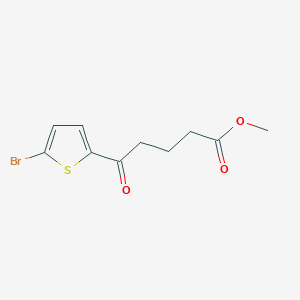

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

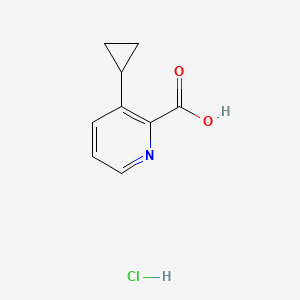

The molecular structure of “Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate” would likely involve a bromothiophene ring attached to a five-carbon chain with a terminal carboxylic acid group, which is then esterified with a methyl group .Chemical Reactions Analysis

Bromothiophene compounds can participate in various chemical reactions. For example, they can undergo Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate” would depend on its specific molecular structure. For example, bromothiophene compounds generally have a high molecular weight .科学的研究の応用

Palladium-Catalysed Arylation Reactions

Antibacterial and Antifungal Properties

Solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones showed significant antibacterial and antifungal activity. The synthesized compounds, characterized by various spectroscopic methods, demonstrated a drug-like nature through ADMET prediction. This indicates their potential in developing new antimicrobial agents (Mayank G. Sharma, Ruturajsinh M. Vala, D. Rajani, V. Ramkumar, R. Gardas, Sourav Banerjee, H. Patel, 2022).

Molecular Modeling and Antioxidant Evaluation

Novel derivatives of 5-(5-bromothiophen-2-oyl)-2-(phenylamino)thiophen-3-yl ethylidene-hydrazinylthiazole and 2-(5-bromothiophen-2-oyl)thieno[2,3-b]pyridine exhibited significant antioxidant activities. These activities were evaluated against vitamin C as a reference, showing IC50 values ranging from 39.85 to 68.88 µM. The study highlights the potential of these derivatives in antioxidant applications, supported by molecular docking analysis (I. Althagafi, 2022).

DNA-Binding Analysis

A N3S2 pentadentate Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde and its [CuN3S2]2+ complexes were studied for their DNA-binding properties. Preliminary studies indicated enhanced CT-DNA binding properties, suggesting potential applications in developing new metal-based anticancer therapeutics (I. Warad, H. Suboh, N. Al‐Zaqri, A. Alsalme, F. Alharthi, Meshari M. H. Aljohani, A. Zarrouk, 2020).

Herbicidal Activity

A novel compound, 3-(3-bromothiophen-2-yl)-5-(2,6-difluorobenzyl)oxymethyl-5-methyl-4,5-dihydroisoxazole, exhibited potent herbicidal activity in greenhouse and flooded paddy field conditions. This compound showed promising results in controlling annual weeds and barnyardgrass, highlighting its potential as a paddy field herbicide with low toxicity to mammals and the environment (I. Hwang, H. Kim, Jungseung Choi, D. Jeon, K. Hong, J. Song, Kwang-Yun Cho, 2006).

特性

IUPAC Name |

methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3S/c1-14-10(13)4-2-3-7(12)8-5-6-9(11)15-8/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVQHQNAWDCVLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)C1=CC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2498182.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)

![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)

![3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2498201.png)